molecular formula C15H24N2OS B12706871 Propanoic acid, 3-(hexylthio)-, 2-phenylhydrazide CAS No. 126740-36-1

Propanoic acid, 3-(hexylthio)-, 2-phenylhydrazide

Cat. No.: B12706871
CAS No.: 126740-36-1
M. Wt: 280.4 g/mol
InChI Key: PPYSQTZKHMAMFK-UHFFFAOYSA-N
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Description

Propanoic acid, 3-(hexylthio)-, 2-phenylhydrazide: is an organic compound with the molecular formula C15H24N2OS. This compound is characterized by the presence of a propanoic acid backbone, a hexylthio group, and a phenylhydrazide moiety. It is a relatively complex molecule that finds applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of propanoic acid, 3-(hexylthio)-, 2-phenylhydrazide typically involves the reaction of propanoic acid derivatives with hexylthiol and phenylhydrazine. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the selective formation of the target compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Propanoic acid, 3-(hexylthio)-, 2-phenylhydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.

    Substitution: The phenylhydrazide moiety can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Propanoic acid, 3-(hexylthio)-, 2-phenylhydrazide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Medicine: Research into its potential therapeutic applications, such as its role in drug development or as a precursor to pharmacologically active compounds.

    Industry: It may be used in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of other industrial products.

Mechanism of Action

The mechanism of action of propanoic acid, 3-(hexylthio)-, 2-phenylhydrazide involves its interaction with specific molecular targets and pathways. The phenylhydrazide moiety can form hydrogen bonds or coordinate with metal ions, influencing enzyme activity or receptor binding. The hexylthio group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes or hydrophobic pockets in proteins.

Comparison with Similar Compounds

    Propanoic acid, 2-phenylhydrazide: Lacks the hexylthio group, resulting in different chemical properties and reactivity.

    Butanoic acid, 3-(hexylthio)-, 2-phenylhydrazide:

Uniqueness: Propanoic acid, 3-(hexylthio)-, 2-phenylhydrazide is unique due to the presence of both the hexylthio and phenylhydrazide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry.

Properties

CAS No.

126740-36-1

Molecular Formula

C15H24N2OS

Molecular Weight

280.4 g/mol

IUPAC Name

3-hexylsulfanyl-N'-phenylpropanehydrazide

InChI

InChI=1S/C15H24N2OS/c1-2-3-4-8-12-19-13-11-15(18)17-16-14-9-6-5-7-10-14/h5-7,9-10,16H,2-4,8,11-13H2,1H3,(H,17,18)

InChI Key

PPYSQTZKHMAMFK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSCCC(=O)NNC1=CC=CC=C1

Origin of Product

United States

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